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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the semi-

synthesis of clinically significant opioids, including hydrocodone and oxycodone, using

codeinone as a key starting material. Detailed experimental protocols, quantitative data

summaries, and visual representations of synthetic pathways and biological mechanisms are

presented to facilitate research and development in this field.

Overview of Synthetic Pathways from Codeinone
Codeinone is a pivotal intermediate in the semi-synthesis of a range of opioid analgesics.

Derived from naturally occurring opiates like codeine or thebaine, it serves as a versatile

precursor for modifications that enhance analgesic potency. The primary synthetic routes

discussed herein involve the catalytic hydrogenation of codeinone to produce hydrocodone

and a multi-step conversion to oxycodone via a 14-hydroxycodeinone intermediate. Both

chemical and biocatalytic approaches to these transformations are explored.

Data Presentation: Synthesis of Opioids from
Codeinone
The following tables summarize quantitative data for the key synthetic transformations starting

from codeinone.

Table 1: Synthesis of Hydrocodone from Codeinone
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Method Catalyst Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Catalytic

Hydrogena

tion

Pd/C Acetic Acid Ambient 18 ~85 [1]

Catalytic

Transfer

Hydrogena

tion

Pd/C,

Sodium

Hypophosp

hite

Acetic Acid Ambient - High [2]

Biotransfor

mation (P.

putida

M10)

NADH-

dependent

morphinon

e

reductase

Phosphate

Buffer (pH

7.0)

- - - [3]

Table 2: Synthesis of 14-Hydroxycodeinone from Codeinone
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Method
Oxidizing
Agent

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Hydrogen

Peroxide

Oxidation

H₂O₂
Formic

Acid/Water
43 6 ~40 [1]

Peroxyacid

Oxidation

(from

dienol

acetate)

m-CPBA Acetic Acid
Room

Temp
- 70-80 [1]

Catalytic

Air

Oxidation

MnSO₄/Na

₂S₂O₅

Aqueous

Solution
- - High [4]

Biotransfor

mation (P.

putida

M10)

Cell-free

extracts

Phosphate

Buffer (pH

7.0)

- 7 - [3]

Table 3: Synthesis of Oxycodone from 14-Hydroxycodeinone

Method Catalyst Solvent
Pressure
(psi)

Time (h) Yield (%)
Referenc
e

Catalytic

Hydrogena

tion

10% Pd/C

(50% water

wet)

Acetic Acid 38 3 70-85 [5]

Catalytic

Transfer

Hydrogena

tion

Pd/C,

Formic

Acid

- - 1 - [5]

Catalytic

Hydrogena

tion

5%

Pd/BaSO₄
Methanol - - High [2]
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Experimental Protocols
Synthesis of Hydrocodone from Codeinone
Method: Catalytic Hydrogenation

This protocol describes the reduction of the 7,8-double bond of codeinone to yield

hydrocodone.

Materials:

Codeinone

10% Palladium on Carbon (Pd/C) catalyst

Glacial Acetic Acid

Methanol

Sodium Bicarbonate solution (saturated)

Dichloromethane

Anhydrous Sodium Sulfate

Hydrogen gas supply

Hydrogenation apparatus

Procedure:

Dissolve codeinone in a minimal amount of glacial acetic acid in a suitable reaction vessel

for hydrogenation.

Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the codeinone).

Place the reaction vessel in a hydrogenation apparatus.

Evacuate the vessel and purge with hydrogen gas three times.
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Pressurize the vessel with hydrogen gas to approximately 40 psi.

Stir the reaction mixture vigorously at room temperature for 18-24 hours or until hydrogen

uptake ceases.

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the

filter cake with methanol.

Combine the filtrate and washes and remove the solvent under reduced pressure.

Dissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium

bicarbonate.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude hydrocodone.

The crude product can be further purified by column chromatography or crystallization.

Synthesis of Oxycodone from Codeinone
This is a two-step process involving the initial formation of 14-hydroxycodeinone, followed by

its hydrogenation.

Step 1: Synthesis of 14-Hydroxycodeinone from Codeinone Dienol Acetate

This method involves the formation of a dienol acetate intermediate, which is then oxidized.

Materials:

Codeinone

Acetic Anhydride

Acetyl Chloride
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m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane

Sodium Bicarbonate solution (saturated)

Anhydrous Sodium Sulfate

Procedure:

Formation of Codeinone Dienol Acetate: Reflux a solution of codeinone in acetic anhydride

containing a catalytic amount of acetyl chloride for several hours. Monitor the reaction by

TLC.

After completion, cool the reaction mixture and carefully add it to a cold, saturated solution of

sodium bicarbonate to neutralize the excess acetic anhydride and acetyl chloride.

Extract the product with dichloromethane.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure to obtain the crude codeinone dienol

acetate.

Oxidation to 14-Hydroxycodeinone: Dissolve the crude codeinone dienol acetate in

dichloromethane.

Cool the solution in an ice bath and add a solution of m-CPBA in dichloromethane dropwise.

Stir the reaction at room temperature and monitor by TLC until the starting material is

consumed.

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess

m-CPBA and m-chlorobenzoic acid.

Wash with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure to yield crude 14-hydroxycodeinone.
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Step 2: Hydrogenation of 14-Hydroxycodeinone to Oxycodone

Materials:

14-Hydroxycodeinone

10% Palladium on Carbon (Pd/C) catalyst (50% water wet)

Glacial Acetic Acid

Hydrogen gas supply

Hydrogenation apparatus

Procedure:

Dissolve 14-hydroxycodeinone in glacial acetic acid in a hydrogenation vessel.[5]

Add 10% Pd/C catalyst (50% water wet) to the solution.[5]

Pressurize the vessel with hydrogen to 38 psi and shake at ambient temperature for

approximately 3 hours.[5]

Monitor the reaction by HPLC to confirm the consumption of the starting material.

Release the pressure and filter the catalyst.

The filtrate containing oxycodone can be further purified by crystallization, typically after

conversion to a salt such as the hydrochloride.[5]

Biocatalytic Synthesis Protocols
Biotransformation of Codeinone to 14-
Hydroxycodeinone and Oxycodone using Pseudomonas
putida M10
This protocol outlines the use of whole-cell biotransformation for the synthesis of oxycodone

precursors.
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Materials:

Pseudomonas putida M10 cell culture

Phosphate buffer (42 mM, pH 7.0)

Codeinone

14-Hydroxycodeinone

Glucose

Centrifuge

Incubator shaker

HPLC for analysis

Procedure:

Cell Culture: Grow Pseudomonas putida M10 in a suitable medium supplemented with

glucose. Harvest the cells by centrifugation when they reach the desired growth phase.

Preparation of Washed Cells: Wash the harvested cells with 42 mM phosphate buffer (pH

7.0) to remove residual growth medium.

Biotransformation of Codeinone: Resuspend the washed cells in the phosphate buffer. Add

codeinone to the cell suspension (e.g., to a final concentration of 5 or 10 mM).[3]

Incubate the mixture in a shaker at an appropriate temperature (e.g., 30°C).

Monitor the formation of 14-hydroxycodeinone and 14-hydroxycodeine over time by taking

samples, centrifuging to remove cells, and analyzing the supernatant by HPLC.[3]

Production of Oxycodone: For the conversion of 14-hydroxycodeinone to oxycodone,

incubate washed cells of P. putida M10 with 14-hydroxycodeinone in the phosphate buffer.

[3]
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Monitor the formation of oxycodone by HPLC. The biotransformation can yield oxycodone,

which can then be extracted and purified.[3] A reported yield for this biotransformation was

13%.[3]
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Caption: Chemical synthesis pathways from codeinone to hydrocodone and oxycodone.
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Biotransformation with Pseudomonas putida M10
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Caption: Biocatalytic transformations of codeine and codeinone by Pseudomonas putida M10.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1234495?utm_src=pdf-body-img
https://www.benchchem.com/product/b1234495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Opioid Agonist
(e.g., Hydrocodone, Oxycodone)

Mu-Opioid Receptor (GPCR)

Binds to

Gi/o Protein
(αβγ subunits)

Activates

Adenylyl Cyclase

αi/o inhibits

Ion Channels
(Ca²⁺, K⁺)

βγ modulates

cAMP

Inhibits production of

Protein Kinase A

Decreased activation of

Analgesia

Leads to

Contributes to

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1234495?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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